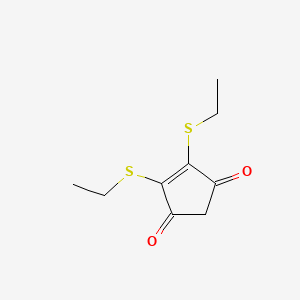
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C9H12O2S2. This compound is characterized by the presence of two ethylsulfanyl groups attached to a cyclopentene ring with two ketone functionalities. It is a solid, typically appearing as a light yellow crystalline substance with a distinct aromatic odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione can be achieved through several synthetic routesThe reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity and yield. High-performance countercurrent chromatography (HPCCC) combined with gel permeation chromatography (GPC) has been reported as an efficient method for isolating similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the ketone functionalities, leading to the formation of alcohols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include alcohols, substituted cyclopentenes, and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopent-4-ene-1,3-dione: A simpler analog without the ethylsulfanyl groups, used in similar applications but with different reactivity and properties.
Cyclopent-4-ene-1,3-diones fused with heterocycles: These compounds are important in the design of non-fullerene acceptors for organic solar cells.
Uniqueness
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is unique due to the presence of ethylsulfanyl groups, which enhance its electron-withdrawing capabilities and reactivity compared to its simpler analogs. This makes it particularly valuable in applications requiring strong electron-withdrawing properties, such as in the development of advanced materials for solar cells .
Eigenschaften
CAS-Nummer |
929116-16-5 |
|---|---|
Molekularformel |
C9H12O2S2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
4,5-bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C9H12O2S2/c1-3-12-8-6(10)5-7(11)9(8)13-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
SVQAEGGZUXMFLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C(=O)CC1=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















